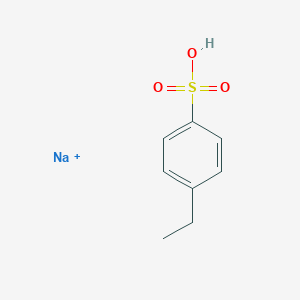

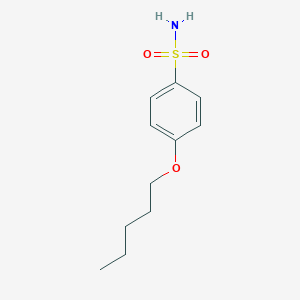

Sodium 4-ethylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

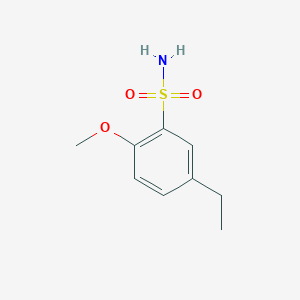

Sodium 4-ethylbenzenesulfonate (4-EBS) is an organic compound which is commonly used in laboratory experiments and industrial applications. It is a white, crystalline solid that is soluble in water and has a molecular weight of 214.21 g/mol. 4-EBS is an anionic surfactant and is used as a detergent, emulsifier, and dispersant in various industries. It is also used as a laboratory reagent in the synthesis of various compounds.

Aplicaciones Científicas De Investigación

Decontamination Processes : Sodium dodecylbenzenesulfonate, a compound similar to Sodium 4-ethylbenzenesulfonate, is used in nuclear decontamination processes to remove radioactive atoms, including Cs ions. A study explored the use of a silica-based adsorbent with mesopores, functionalized with amine groups, to create a positively-charged pocket for efficient removal of these substances (Daewon Kim et al., 2019).

Luminescent Materials : The reaction of sodium 4-hydroxybenzenesulfonate dihydrate with lanthanide chlorides in methanol yields luminescent lanthanide coordination polymers. These compounds have potential applications in the development of new luminescent materials (Xiaoping Yang et al., 2008).

Polymerization Processes : Sodium 4-vinylbenzenesulfonate has been polymerized using graphene oxide as a radical initiator. This method demonstrates the ability of graphene oxide to initiate radical polymerization in aqueous solutions, producing polymers with controlled molecular weights and narrow polydispersity (D. Voylov et al., 2016).

Styrenic-Based Homopolymers and Block Copolymers : The direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solution via reversible addition−fragmentation chain transfer polymerization was successfully achieved using sodium 4-styrenesulfonate. These polymers exhibit stimuli-responsive behavior and can form micelles in aqueous solutions (Y. Mitsukami et al., 2001).

Electrochemical Polymerization : this compound, among other sodium alkylbenzenesulfonates, has been used as a dopant in the electrochemical polymerization of pyrrole. The study explored optimal conditions and improvements for the polymerization process, comparing the electrical and spectral properties of the resulting polymers (H. Masuda et al., 2003).

Solubility Studies : The solubilities of sodium 4-nitrobenzenesulfonate in various solvent mixtures have been measured, providing insights into the best solvent mixtures for purifying this compound. Such studies are essential for understanding the physical properties and applications of related sulfonate compounds (Rongrong Li et al., 2012).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 4-ethylbenzenesulfonate can be achieved through sulfonation of 4-ethylbenzenesulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "4-ethylbenzenesulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 4-ethylbenzenesulfonic acid to a reaction flask", "Add sulfuric acid to the reaction flask and mix well", "Heat the reaction mixture to 60-70°C and maintain the temperature for 2-3 hours", "Cool the reaction mixture to room temperature and slowly add sodium hydroxide solution with stirring until pH reaches 7-8", "Filter the resulting precipitate and wash with water", "Dry the product in a vacuum oven at 60-70°C until constant weight is achieved", "Crush the dried product to obtain Sodium 4-ethylbenzenesulfonate" ] } | |

| 14995-38-1 | |

Fórmula molecular |

C8H10NaO3S |

Peso molecular |

209.22 g/mol |

Nombre IUPAC |

sodium;4-ethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11); |

Clave InChI |

DKWJBDDYKXRBDB-UHFFFAOYSA-N |

SMILES isomérico |

CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

| 14995-38-1 | |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 4-ethylbenzenesulfonate help scientists understand C-H bond activation by engineered enzymes?

A: this compound serves as a model substrate to study the C-H bond hydroxylation capabilities of a modified myoglobin enzyme []. This engineered enzyme contains a manganese porphycene complex that mimics the function of natural monooxygenases like cytochrome P450. By investigating the reaction between the enzyme and this compound, researchers gain valuable insights into:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)

![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)